Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)-
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Overview
Description
Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- is a chemical compound that features a benzamide core substituted with an ethoxy group at the 3-position of the phenyl ring and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts that facilitate the formation of carbon-centered radicals, which then react with the benzamide precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The ethoxy group may also play a role in modulating the compound’s interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, N-(3-methoxyphenyl)-2-(trifluoromethyl)-
- Benzamide, N-(3-fluorophenyl)-2-(trifluoromethyl)-
- Benzamide, N-(3-chlorophenyl)-2-(trifluoromethyl)-
Uniqueness
Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-12-7-5-6-11(10-12)20-15(21)13-8-3-4-9-14(13)16(17,18)19/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIWUDPFMCXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359582 |
Source
|
Record name | Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68658-77-5 |
Source
|
Record name | Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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